![molecular formula C17H17N3O4S B2729655 N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-71-3](/img/structure/B2729655.png)
N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities. Its structure can be represented as follows:
This compound includes a methoxybenzyl substituent and dioxo functionalities that may contribute to its biological effects.
Antitumor Activity
Research indicates that compounds similar to N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine derivatives exhibit substantial antitumor activity. A study evaluated various thieno[2,3-d]pyrimidine derivatives against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed that certain derivatives could inhibit cell proliferation effectively:
Compound | Cell Line | IC50 (μM) |
---|---|---|
B1 | A549 | 15.6 |
B8 | MDA-MB-231 | 0.297 |
B9 | NCI-H1975 | 0.440 |
These findings suggest a promising selective cytotoxicity profile against specific cancer cells .
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways. For instance, thieno[2,3-d]pyrimidines have been shown to inhibit the EGFR L858R/T790M mutations in lung cancer models. The inhibition percentages at a concentration of 0.1 μM were significant when compared to established inhibitors like AZD9291 .
Anti-inflammatory Activity
In addition to antitumor properties, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was evidenced in studies where derivatives showed comparable activity to known anti-inflammatory agents .
Study 1: Synthesis and Evaluation
A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their biological activities. Among these, one compound exhibited an IC50 value of 27.6 μM against the MDA-MB-231 cell line. The presence of electron-withdrawing groups was correlated with enhanced cytotoxicity .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold significantly influenced biological activity. For example, introducing a chloromethyl group improved anti-inflammatory properties due to enhanced electronic interactions .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide suggest it may interact with biological targets involved in cancer progression.
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. Its ability to inhibit specific enzymes or receptors that are overexpressed in various cancers is under investigation .
Structure-Activity Relationship Studies
The compound serves as a valuable scaffold for synthesizing new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies aim to modify the compound to improve its efficacy and selectivity against cancer cell lines.
- Derivatives : Researchers are exploring various substitutions on the thieno[2,3-d]pyrimidine core to optimize pharmacological properties. For example, modifications at the 6-carboxamide position can significantly affect the compound's potency and selectivity .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines (e.g., breast and colon cancer), this compound demonstrated significant cytotoxicity at micromolar concentrations. The study utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis induction .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer metabolism. The results indicated favorable interactions with key enzymes such as topoisomerases and kinases that are critical for cancer cell proliferation .
Summary of Findings
The applications of this compound in scientific research are promising:
Application Area | Key Findings |
---|---|
Anticancer Activity | Induces apoptosis in cancer cells |
Structure-Activity Relationship | Modifications enhance potency and selectivity |
Cytotoxicity Evaluation | Significant cytotoxic effects on cancer cell lines |
Molecular Docking | Favorable binding interactions with target proteins |
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-19-15(22)11-8-13(25-16(11)20(2)17(19)23)14(21)18-9-10-6-4-5-7-12(10)24-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTPKYSBIWEPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。